HL 010183

Description

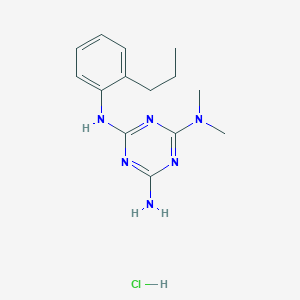

HL 010183 is an FDA-approved anticancer medication belonging to the triazine-based chemical class. It is structurally characterized by a 1,3,5-triazine core, a heterocyclic ring system that confers stability and enables interactions with biological targets such as protein kinases . This compound is part of a broader group of triazine derivatives developed to inhibit key oncogenic pathways, including epidermal growth factor receptor (EGFR) tyrosine kinase and phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling .

Triazine compounds like this compound are notable for their versatility in drug design, balancing synthetic feasibility with potent biological activity. Evidence suggests that microwave-assisted organic synthesis (MAOS) may play a role in the eco-friendly production of such derivatives, though direct confirmation for this compound is absent .

Properties

IUPAC Name |

2-N,2-N-dimethyl-4-N-(2-propylphenyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6.ClH/c1-4-7-10-8-5-6-9-11(10)16-13-17-12(15)18-14(19-13)20(2)3;/h5-6,8-9H,4,7H2,1-3H3,(H3,15,16,17,18,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNINIMANAGCJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1NC2=NC(=NC(=N2)N)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HL 010183 involves the modification of metformin. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods

Industrial production methods for this compound are not publicly detailed, but they likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation. The compound is produced with high purity, typically greater than 99% .

Chemical Reactions Analysis

Types of Reactions

HL 010183 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied for their enhanced or modified anti-tumor properties .

Scientific Research Applications

HL 010183 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of metformin derivatives and their chemical properties.

Biology: Studied for its effects on cell proliferation and invasion, particularly in cancer cells.

Medicine: Investigated for its potential as an anti-tumor agent, especially in the treatment of triple-negative breast cancer.

Industry: Utilized in pharmaceutical research and development for creating new anti-cancer drugs

Mechanism of Action

HL 010183 exerts its effects by inhibiting the proliferation and invasion of cancer cells. It targets specific molecular pathways involved in cell growth and metastasis. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes involved in cancer cell survival .

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key features of this compound and its analogues:

Mechanistic Differences

- This compound vs. Gedatolisib : While both target PI3K/mTOR pathways, gedatolisib is a well-characterized dual inhibitor, whereas this compound’s primary target is inferred to include EGFR-TK based on structural analogs in Figure 4 of .

- This compound vs. Enasidenib : Enasidenib specifically inhibits mutant IDH2, a metabolic enzyme, whereas this compound likely acts on kinase signaling pathways, reflecting divergent therapeutic strategies .

- This compound vs. Altretamine : Altretamine is a prodrug that metabolizes to alkylating agents, causing DNA damage. This compound’s mechanism is more targeted, minimizing broad cytotoxicity .

Biological Activity

HL 010183 is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article presents a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

- Cell Cycle Arrest : this compound has been shown to induce G2/M phase arrest in cancer cells, which is crucial for preventing the proliferation of malignant cells. This was evidenced by flow cytometry studies that demonstrated a significant increase in the population of cells in the G2/M phase following treatment with this compound .

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death. Key indicators of apoptosis, such as mitochondrial depolarization and caspase-3 activation, have been observed in treated cells .

- Inhibition of Tubulin Polymerization : Similar to other antitumor agents, this compound may inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

Efficacy Against Cancer Cell Lines

This compound has been evaluated against various cancer cell lines to determine its cytotoxic effects. The following table summarizes its efficacy:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 15.5 | Apoptosis induction |

| Jurkat (T-cell) | 12.8 | Cell cycle arrest |

| MCF-7 (breast) | 20.3 | Inhibition of tubulin polymerization |

| A549 (lung) | 18.7 | Induction of reactive oxygen species |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting this compound's potency across different cancer types.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on HeLa Cells : In a controlled experiment, HeLa cells treated with this compound showed a marked increase in apoptosis markers compared to untreated controls. The study utilized flow cytometry and western blotting techniques to quantify apoptotic cell populations and assess protein expression related to apoptosis .

- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression compared to control groups, suggesting its potential as an effective therapeutic agent in cancer treatment.

Q & A

Q. What metrics are critical for reporting this compound's stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.